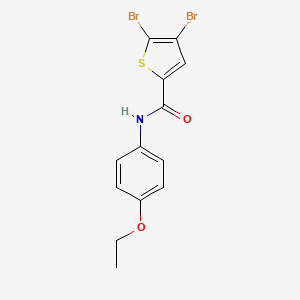

![molecular formula C21H21BrN2O3S B12132549 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)

1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a bromophenyl group, a tert-butylphenoxy group, and an oxadiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is usually introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.

Attachment of the Tert-Butylphenoxy Group: This step involves the reaction of a tert-butylphenol derivative with an appropriate electrophile to form the ether linkage.

Final Assembly: The final compound is assembled by linking the oxadiazole ring with the bromophenyl and tert-butylphenoxy groups through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

1-(4-ブロモフェニル)-2-({5-[(4-tert-ブチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)エタノンは、さまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。

還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変換したりするために使用できます。

置換: ブロモフェニル基の臭素原子は、他の求核剤と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。たとえば、酸化によってケトンやカルボン酸が生成される可能性がある一方、置換によってさまざまな官能基が分子に導入される可能性があります。

科学的研究の応用

1-(4-ブロモフェニル)-2-({5-[(4-tert-ブチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)エタノンは、科学研究でさまざまな応用されています。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: この化合物は、創薬開発におけるバイオアクティブ分子としての可能性があります。

医学: 抗炎症作用や抗がん作用などの薬理作用について調査できます。

産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。

作用機序

1-(4-ブロモフェニル)-2-({5-[(4-tert-ブチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)エタノンの作用機序は、特定の用途によって異なります。生物学的状況では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。オキサジアゾール環とブロモフェニル基は、これらの標的に結合する際に重要な役割を果たす可能性があり、tert-ブチルフェノキシ基は、化合物の溶解性とバイオアベイラビリティに影響を与える可能性があります。

6. 類似の化合物との比較

類似の化合物

1-(4-ブロモフェニル)-2-(1,3,4-オキサジアゾール-2-イル)エタノン: tert-ブチルフェノキシ基がなく、溶解性と反応性に影響を与える可能性があります。

1-(4-クロロフェニル)-2-({5-[(4-tert-ブチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)エタノン: ブロモフェニル基がクロロフェニル基に置換された類似の構造ですが、化学反応性と生物活性に影響を与える可能性があります。

1-(4-ブロモフェニル)-2-(1,3,4-チアジアゾール-2-イル)エタノン: オキサジアゾール環がチアジアゾール環に置換されており、電子特性と反応性に変化を与える可能性があります。

ユニークさ

1-(4-ブロモフェニル)-2-({5-[(4-tert-ブチルフェノキシ)メチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)エタノンは、官能基の組み合わせによって、特定の化学的および物理的特性を付与するため、ユニークな化合物です。

類似化合物との比較

Similar Compounds

1-(4-Bromophenyl)-2-(1,3,4-oxadiazol-2-yl)ethanone: Lacks the tert-butylphenoxy group, which might affect its solubility and reactivity.

1-(4-Chlorophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical reactivity and biological activity.

1-(4-Bromophenyl)-2-(1,3,4-thiadiazol-2-yl)ethanone: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its electronic properties and reactivity.

Uniqueness

1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and physical properties

特性

分子式 |

C21H21BrN2O3S |

|---|---|

分子量 |

461.4 g/mol |

IUPAC名 |

1-(4-bromophenyl)-2-[[5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C21H21BrN2O3S/c1-21(2,3)15-6-10-17(11-7-15)26-12-19-23-24-20(27-19)28-13-18(25)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3 |

InChIキー |

TUJHGXNOFBDRIE-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)

![2-(ethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132470.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)

![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)

![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)

![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)

![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)

![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)

![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)